[(3R)-oxan-3-yl]methanamine hydrochloride
Description
Significance of Stereochemistry in Organic Synthesis and Pharmaceutical Science
Stereochemistry is a fundamental concept in chemistry that studies the spatial arrangement of atoms in molecules. nih.gov In the realm of pharmaceuticals, the significance of stereochemistry cannot be overstated. Most biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. nih.gov This means that enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. nih.gov One enantiomer might produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov Consequently, the development of stereoselective synthetic methods to produce single-enantiomer drugs is a major focus of modern medicinal chemistry. bldpharm.com
Overview of Cyclic Ether Amine Scaffolds as Versatile Building Blocks
Cyclic ethers, such as oxane (tetrahydropyran), are prevalent structural motifs in a wide range of biologically active natural products and synthetic compounds. core.ac.ukmdpi.com The incorporation of an amine group into these cyclic ether scaffolds gives rise to cyclic ether amine derivatives, which are highly sought-after building blocks in drug discovery. nih.govnih.gov This combination of a hydrophilic ether oxygen and a basic amino group can lead to favorable pharmacokinetic properties and diverse binding interactions with biological targets. The tetrahydropyran (B127337) ring, in particular, is a common feature in many approved drugs and clinical candidates. mdpi.com
Contextualization of [(3R)-oxan-3-yl]methanamine hydrochloride within Chiral Amine Chemistry
This compound belongs to the class of chiral amines, which are indispensable tools in asymmetric synthesis. tcichemicals.com Chiral amines can be utilized as chiral auxiliaries, catalysts, or as key structural components of the final target molecule. As a primary amine, the amino group of [(3R)-oxan-3-yl]methanamine can be readily functionalized to introduce a wide array of substituents, making it a versatile synthon for the construction of more complex chiral molecules. The "(3R)" designation specifies the absolute configuration at the chiral center, highlighting its utility in stereoselective synthesis where precise control over the three-dimensional architecture is crucial.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-oxan-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXKWJPOISVRF-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Stereocontrol of Oxane 3 Methanamine Scaffolds
Enantioselective Synthesis of the Chiral Oxane Ring System
The formation of the chiral tetrahydropyran (B127337) (oxane) ring is a pivotal step in the synthesis of the [(3R)-oxan-3-yl]methanamine scaffold. Both asymmetric catalysis, using metals or small organic molecules, and biocatalysis offer powerful tools for establishing the required stereocenter.
Asymmetric Catalysis for Oxane Ring Formation
Asymmetric catalysis stands as a cornerstone for the enantioselective synthesis of complex molecules, providing pathways to chiral structures from achiral or racemic precursors. The construction of the oxane ring has been a significant target for these methodologies.
Transition-metal catalysis offers a versatile platform for constructing chiral heterocyclic systems. Enantioselective cyclization reactions, such as haloetherification and Prins-type cyclizations, are prominent methods for synthesizing substituted tetrahydropyrans. beilstein-journals.orgcore.ac.uk In these reactions, a chiral metal complex coordinates to the substrate, creating a chiral environment that directs the intramolecular ring-closing event to favor the formation of one enantiomer over the other. nih.gov For instance, the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, can be rendered asymmetric by using chiral Lewis acid catalysts. nih.gov These catalysts activate the aldehyde and control the facial selectivity of the subsequent nucleophilic attack and cyclization, leading to enantioenriched tetrahydropyran products. beilstein-journals.org While numerous racemic versions of these cyclizations are known, the development of their catalytic, enantioselective counterparts remains a key area of research. nih.gov
Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based systems. rsc.orgresearchgate.net This field has produced innovative cascade reactions that can build complex molecular architectures with high stereocontrol in a single pot. One notable example is the diastereo- and enantioselective Michael/Henry/ketalization sequence. nih.govacs.org This multicomponent cascade reaction can construct highly functionalized tetrahydropyrans with multiple contiguous stereocenters. nih.govacs.org
In a representative example, a bifunctional quinine-based squaramide organocatalyst is employed to merge a β-keto ester, a β-nitrostyrene, and an alkynyl aldehyde. The catalyst orchestrates a sequence of reactions, beginning with a Michael addition, followed by a Henry reaction, and culminating in a ketalization that closes the tetrahydropyran ring. nih.gov This approach yields products with excellent enantiomeric excesses and high diastereomeric ratios. nih.govacs.org Another significant organocatalytic strategy is the intramolecular oxa-Michael reaction, where chiral phosphoric acids catalyze the cyclization of a substrate containing both a hydroxyl group and an α,β-unsaturated thioester, yielding substituted tetrahydropyrans with high enantioselectivity. whiterose.ac.uk
| Reaction Type | Catalyst Type | Key Features | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Michael/Henry/Ketalization Cascade | Bifunctional Quinine-Squaramide | Multicomponent reaction; forms five contiguous stereocenters. | 93–99% ee; >20:1 dr | nih.govacs.org |
| Intramolecular oxa-Michael Addition | Chiral Phosphoric Acid (CPA) | 'Clip-cycle' approach; forms spirocyclic THPs. | Up to 99% ee | whiterose.ac.uk |
| Michael/aza-Henry/Cyclization Cascade | Quinine-Derived Squaramide | Triple-domino reaction; forms tetrahydropyridines (related heterocycle). | Excellent ee | nih.gov |
Biocatalytic Strategies for Chiral Amine Construction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild conditions and with exceptional stereocontrol. hims-biocat.eu For the synthesis of the aminomethyl moiety of the target scaffold, enzymes provide a green and efficient alternative to traditional chemical methods for producing enantiopure amines. nih.gov
Kinetic resolution is a widely used biocatalytic method to separate a racemic mixture of amines. In this process, an enzyme, typically a lipase (B570770) or a protease, selectively acylates one enantiomer of the amine, leaving the other unreacted. rsc.orgacs.org For example, the lipase B from Candida antarctica (CAL-B) is a highly effective biocatalyst for aminolysis reactions, demonstrating high enantioselectivity in the acylation of various racemic amines in organic solvents. acs.org This allows for the separation of the acylated amine from the unreacted enantiomer. nih.gov
While kinetic resolution is effective, its maximum theoretical yield is limited to 50%. To overcome this, deracemization strategies are employed. A common approach combines an enantioselective oxidation with a non-selective reduction. researchgate.net An amine oxidase can selectively oxidize the undesired amine enantiomer to an imine, which is then reduced back to the racemic amine by a chemical reducing agent. This process enriches the desired enantiomer, potentially achieving yields greater than 99%. researchgate.net Another advanced deracemization strategy involves a dual-enzyme system, such as coupling an enantioselective ω-transaminase with an amine dehydrogenase, to convert a racemate into a single, enantiopure amine with conversions often exceeding 80% and enantiomeric excesses greater than 99%. researchgate.net
Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor, generating a chiral amine with high enantiopurity. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has expanded the scope of this technology, allowing for the synthesis of either enantiomer of a target amine. illinois.edu
A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium. oup.com Several strategies have been developed to overcome this limitation. These include using a large excess of the amine donor, removing the ketone co-product as it forms, or employing "smart" amine donors. mdpi.comnih.gov For instance, using lysine (B10760008) as an amine donor is advantageous because its ketone byproduct readily cyclizes, which drives the reaction equilibrium toward the desired chiral amine product. nih.gov Transaminases can also be integrated into multi-enzyme cascade systems to synthesize complex chiral amines from simple starting materials in a one-pot process. acs.org
| Strategy | Enzyme Class | Principle | Key Advantage | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipase (e.g., CAL-B) | Enantioselective acylation of one amine enantiomer from a racemate. | High enantioselectivity for a broad range of amines. | acs.org |
| Deracemization | Amine Oxidase + Reductant | Selective oxidation of one enantiomer, followed by reduction of the resulting imine. | Theoretical 100% yield of a single enantiomer. | researchgate.net |
| Asymmetric Synthesis | Amine Transaminase (ATA/ω-TA) | Stereoselective amination of a prochiral ketone. | Direct access to enantiopure amines with high optical purity (>99% ee). | nih.govillinois.edu |
| Equilibrium Shift | Amine Transaminase (ATA/ω-TA) | Use of 'smart' amine donors (e.g., lysine) whose byproduct cyclizes. | Overcomes unfavorable reaction equilibrium without excess reagents. | nih.gov |
Chiral Auxiliary-Mediated Stereodivergent Synthesis
While specific examples of chiral auxiliary-mediated stereodivergent synthesis for the oxane-3-methanamine scaffold are not extensively detailed in the provided search results, the principles of this powerful strategy are well-established in organic synthesis. This approach would typically involve the covalent bonding of an achiral oxane precursor to a chiral auxiliary. This creates a diastereomeric intermediate, allowing for the stereoselective introduction of a functional group that will eventually become the methanamine moiety.
The choice of chiral auxiliary is critical as it directs the approach of reagents to one face of the molecule over the other. By selecting different enantiomers of the chiral auxiliary, it is possible to synthesize both (R) and (S) enantiomers of the target compound from the same starting material, hence the term "stereodivergent." After the stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Installation of the Methanamine Moiety with Absolute Stereochemical Fidelity
The introduction of the methanamine group at the C3 position of the oxane ring with the correct stereochemistry is a pivotal step in the synthesis of [(3R)-oxan-3-yl]methanamine hydrochloride.
Reductive amination is a versatile and widely used method for the formation of amines from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing [(3R)-oxan-3-yl]methanamine, this would involve the reaction of a 3-formyl-oxane precursor with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired amine. youtube.comyoutube.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com The stereochemical outcome of this process would depend on the stereochemistry of the 3-formyl-oxane starting material.
Nucleophilic substitution represents another viable strategy. This would typically involve the displacement of a suitable leaving group at the C3-methylene position (e.g., a tosylate or halide) by an amine nucleophile, such as ammonia or a protected amine. The success of this approach hinges on the availability of an enantiomerically pure precursor with the leaving group already in place.
Existing functional groups on the oxane ring can be stereoselectively converted to the methanamine moiety. For instance, a precursor such as (3R)-oxan-3-carbonitrile can undergo reduction to afford the target [(3R)-oxan-3-yl]methanamine. google.com Catalytic hydrogenation is a common method for this transformation. google.com
Similarly, a (3R)-oxan-3-yl)methanol precursor could be converted to the corresponding amine. This multi-step process might involve converting the alcohol to a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction to the amine.
Convergent and Divergent Synthetic Pathways to Enantiopure this compound
The synthesis of enantiopure this compound can be approached through both convergent and divergent strategies.
A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the later stages of the synthesis. For this target molecule, a convergent approach might involve the synthesis of an enantiomerically pure C3-substituted oxane fragment and a separate methanamine synthon, which are then coupled.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into multiple target molecules. In this context, a racemic or achiral 3-substituted oxane could be synthesized and then subjected to a chiral resolution or an asymmetric transformation to yield the desired (3R)-enantiomer.
The final step in many synthetic routes is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt. d-nb.info
Scale-Up Considerations for Laboratory and Research Applications
Transitioning a synthetic route from a small laboratory scale to a larger scale for research applications presents several challenges. enamine.net Key considerations include the cost and availability of starting materials and reagents, the safety of the chemical transformations, and the ease of purification.
For the synthesis of this compound, a scalable route would favor reactions that are high-yielding, use readily available and inexpensive reagents, and avoid hazardous materials where possible. Chromatographic purifications, while common in small-scale synthesis, are often difficult and costly to implement on a larger scale. Therefore, developing a synthesis that yields a product that can be purified by crystallization is highly desirable. enamine.net
Table of Synthetic Parameters for Reductive Amination:
| Parameter | Details |
| Starting Material | 3-Formyl-oxane |
| Amine Source | Ammonia, Ammonium salts |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3), Catalytic Hydrogenation |
| Solvent | Methanol (B129727), Dichloromethane, Tetrahydrofuran (B95107) |
| Temperature | Room Temperature to mild heating |
| Key Intermediate | Imine |
Chemical Reactivity and Derivatization Studies of 3r Oxan 3 Yl Methanamine Hydrochloride
Transformations Involving the Primary Amine Functionality
The primary amine group in [(3R)-oxan-3-yl]methanamine is a key site for a multitude of chemical modifications, allowing for the introduction of a wide range of functional groups and structural motifs.
Acylation, Sulfonylation, and Carbamoylation Reactions
The nucleophilic nature of the primary amine readily allows for acylation, sulfonylation, and carbamoylation reactions to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively.
Acylation: The reaction of [(3R)-oxan-3-yl]methanamine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid, affords the corresponding N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions.
Sulfonylation: Similarly, sulfonamides can be synthesized by treating the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. These reactions are robust and provide access to a class of compounds with significant applications in medicinal chemistry. The use of ultrasound has been reported to accelerate N-sulfonylation reactions, often leading to high yields in short reaction times.
Carbamoylation (Urea Formation): The synthesis of urea derivatives from [(3R)-oxan-3-yl]methanamine can be achieved through several methods. A common approach involves the reaction of the amine with an isocyanate. This reaction is typically fast and efficient, leading directly to the corresponding urea. Alternatively, carbamoyl (B1232498) chlorides can be used as reagents. A greener approach involves the reaction of the amine hydrochloride with a cyanate (B1221674) salt, such as potassium cyanate, in an aqueous medium.
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Acyl Halide | Acetyl chloride | Amide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N), 0 °C to rt |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), rt |
| Isocyanate | Phenyl isocyanate | Urea | Inert solvent (e.g., THF), rt |
Formation of Imines and Related Heterocycles
The condensation of [(3R)-oxan-3-yl]methanamine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. ekb.egunsri.ac.idresearchgate.net This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. wikipedia.org Acid or base catalysis can be employed to facilitate the reaction. The resulting imines are versatile intermediates in organic synthesis and can be used in a variety of subsequent transformations, including reduction to amines (as in reductive amination), nucleophilic additions to the C=N bond, and cycloaddition reactions. The stability of the imine depends on the nature of the substituents on the carbonyl compound and the amine.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to N-aryl amines. [(3R)-oxan-3-yl]methanamine can serve as the amine coupling partner in this transformation. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nl The choice of ligand is critical for the efficiency and scope of the reaction, with various generations of ligands developed to couple a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orgrug.nl This methodology is of great significance in medicinal chemistry for the synthesis of arylamine-containing drug candidates.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent |
| Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |
| 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |
| 2-Iodopyridine | [Pd(allyl)Cl]₂ | BINAP | Cs₂CO₃ | Toluene |
Modifications of the Oxane Ring System
While the primary amine is the most reactive site, the oxane ring itself can undergo functionalization, although this generally requires harsher conditions or specific activation strategies.
Functionalization at Unsubstituted Positions of the Tetrahydropyran (B127337) Ring
Direct functionalization of the unsubstituted C-H bonds of the tetrahydropyran ring is challenging due to their low reactivity. However, modern synthetic methods offer potential routes to achieve such transformations.
Directed C-H Functionalization: This strategy involves the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. While the aminomethyl group at the 3-position could potentially act as a directing group, specific examples for this substrate are not widely reported. In related systems, such as Boc-protected 1,3-oxazinanes, directed lithiation followed by cross-coupling has been used to functionalize the ring. nih.gov
Radical-Mediated C-H Functionalization: Another approach involves the generation of a radical on the tetrahydropyran ring, which can then be trapped by a suitable reagent. This can be achieved through various methods, including hydrogen atom transfer (HAT) reactions. For instance, in late-stage functionalization of complex molecules, Minisci-type reactions have been used to introduce alkyl groups into heteroaromatic rings. nih.gov Similar strategies could potentially be adapted for the functionalization of the oxane ring.
It is important to note that these methods may lack regioselectivity and could lead to a mixture of products functionalized at different positions on the oxane ring. Further research is needed to develop selective and efficient methods for the direct functionalization of the tetrahydropyran ring in [(3R)-oxan-3-yl]methanamine.
Stereoselective Introduction of Additional Stereocenters on the Oxane Ring
The oxane ring of [(3R)-oxan-3-yl]methanamine provides a chiral backbone that can direct the stereoselective introduction of new stereocenters. While direct functionalization of the parent hydrochloride salt is challenging, derivatization of the amine, for instance as a Boc-protected derivative, opens up pathways for C-H functionalization.
Methodologies developed for related saturated heterocycles, such as 1,3-oxazinanes, demonstrate the feasibility of introducing substituents with high stereocontrol. For example, enantioselective lithiation mediated by a chiral ligand like sparteine, followed by transmetallation and cross-coupling reactions, can install aryl or alkenyl groups at positions adjacent to the ring oxygen. nih.gov The regioselectivity of such reactions can often be controlled by the choice of ligand on the coupling catalyst. nih.gov Applying this logic to an N-protected derivative of [(3R)-oxan-3-yl]methanamine could potentially lead to the stereoselective functionalization at the C2 or C4 positions of the oxane ring.
Another approach involves leveraging the existing stereocenter to direct reactions. For instance, reactions that proceed through a cyclic transition state, such as directed hydrogenations or epoxidations of unsaturated derivatives, could exhibit high diastereoselectivity. The stereoselective synthesis of the 3-hydroxytetrahydropyran core of the natural product Mucocin utilized rearrangement-ring expansion reactions to set the stereochemistry of substituents on the tetrahydropyran ring. researchgate.net These examples highlight established principles for creating multiple, well-defined stereocenters on a six-membered oxygen-containing ring.
Table 1: Examples of Stereoselective Functionalization on Related Heterocycles
| Starting Material Class | Reaction Type | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| Boc-1,3-oxazinanes | Enantioselective Lithiation / Negishi Coupling | (-)-Sparteine, n-BuLi, ZnCl₂, Pd(dba)₂ | Regio- and enantioselective C-H arylation/alkenylation | nih.gov |
Ring Rearrangement and Expansion Reactions to Diverse Cyclic Systems
The oxane skeleton can potentially be rearranged or expanded to yield larger or different heterocyclic systems. Such transformations are valuable for accessing diverse chemical scaffolds from a common intermediate. Ring expansion reactions, in particular, can convert six-membered rings into medicinally relevant seven-membered rings like oxepanes.
One established strategy involves the rearrangement of tetrahydrofuran (B95107) derivatives into tetrahydropyrans. For example, all-cis-tetra-substituted tetrahydrofurans bearing an iodomethyl group have been shown to undergo a ring-expansion reaction upon treatment with a hydride reagent to yield tri-substituted tetrahydropyrans. nih.gov This type of transformation, proceeding through a carbocation intermediate and subsequent bond migration, could theoretically be adapted to expand a different heterocyclic ring into the oxane system or, conversely, to rearrange the oxane ring itself.
Photochemical methods also offer pathways for ring expansion. Studies on oxetanes have demonstrated that photochemical reactions can induce ring expansion to form tetrahydrofuran derivatives. rsc.orgresearchgate.net While this involves a smaller starting ring, the underlying principles of ylide formation and subsequent rearrangement could be explored for transformations of tetrahydropyrans to larger cyclic ethers. The feasibility and outcome of such reactions on a substituted oxane like [(3R)-oxan-3-yl]methanamine would depend heavily on the specific substrate and reaction conditions employed.
Synthesis of Structurally Complex Analogues and Hybrid Molecules
The primary amine of [(3R)-oxan-3-yl]methanamine hydrochloride is a key functional handle for building structurally complex molecules, including those incorporating aromatic systems, and for constructing fused or spirocyclic architectures.
Incorporation of Aromatic and Heteroaromatic Moieties
The primary aminomethyl group is readily derivatized through standard N-alkylation and N-acylation reactions to incorporate a vast array of aromatic and heteroaromatic moieties. These reactions are typically high-yielding and allow for the systematic exploration of structure-activity relationships in drug discovery programs.
For example, reductive amination with aromatic aldehydes provides a straightforward route to secondary amines. Alternatively, coupling with aromatic carboxylic acids or sulfonyl chlorides can furnish the corresponding amides and sulfonamides. Such modifications are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead molecule, such as its solubility, lipophilicity, and ability to form hydrogen bonds. While specific examples starting from this compound are not prominent in the literature, the synthesis of HIV protease inhibitors has utilized the incorporation of various aromatic and heterocyclic ligands onto tetrahydropyran and tetrahydrofuran scaffolds to optimize binding interactions with the enzyme. nih.gov
Development of Bicyclic and Spirocyclic Derivatives
The [(3R)-oxan-3-yl]methanamine scaffold can serve as a precursor for more rigid, three-dimensional bicyclic and spirocyclic structures. These motifs are of increasing interest in drug design as they can enhance binding affinity and selectivity by occupying specific regions of a biological target's binding site.
Spirocycles can be constructed by leveraging the functionality on or adjacent to the oxane ring. A notable example is the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives. nih.gov In this approach, a Prins cascade reaction between an aldehyde and a homoallylic alcohol derivative attached to an oxindole (B195798) precursor generates the spirocyclic tetrahydropyran ring in a one-pot operation with excellent diastereoselectivity. nih.gov This strategy highlights how the C3 position of a tetrahydropyran ring can serve as a spirocyclic junction.
The synthesis of fused bicyclic systems often involves intramolecular cyclization reactions. For instance, appropriately functionalized tetrahydropyran derivatives can be used to construct fused ring systems like the tetrahydropyran–tetrahydrofuran (Tp–THF) moiety, which has been explored as a novel ligand in HIV protease inhibitors. nih.gov The development of such bicyclic structures from [(3R)-oxan-3-yl]methanamine would likely involve a sequence of functional group manipulations to install the necessary reactive partners for the key cyclization step.
Table 2: Examples of Bicyclic and Spirocyclic Synthesis on Related Scaffolds
| Target Scaffold | Synthetic Strategy | Key Reaction | Starting Material Class | Reference |
|---|---|---|---|---|
| Spiro[tetrahydropyran-3,3'-oxindole] | Prins Cascade | Prins Cyclization | Homoallylic alcohol and aldehyde | nih.gov |
Construction of Natural Product Architectures and Bioactive Molecule Frameworks
The tetrahydropyran (THP) motif is a prevalent scaffold found in a vast array of biologically active natural products, including macrolides, polyether antibiotics, and marine toxins. researchgate.netresearchgate.net The inherent chirality and functionality of [(3R)-oxan-3-yl]methanamine make it an attractive starting material for the stereoselective synthesis of these complex molecules.
The enantiopure nature of [(3R)-oxan-3-yl]methanamine allows it to be used as a chiral precursor in the total synthesis of natural products where the stereochemistry of the oxane ring is crucial for biological activity. Synthetic chemists employ various strategies to construct tetrahydropyran rings, such as Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular Williamson ether synthesis. researchgate.netmdpi.com By starting with a pre-formed, enantiomerically pure oxane ring system like that in [(3R)-oxan-3-yl]methanamine, synthetic routes can be significantly shortened and simplified.
The primary amine group provides a versatile point for elaboration. It can be transformed into a wide range of functional groups or used as a nucleophile to connect to other parts of the target molecule. This approach ensures that the critical (R)-stereocenter at the 3-position is maintained throughout the synthesis, avoiding the need for challenging asymmetric induction steps later in the sequence. For example, in the synthesis of natural products like neopeltolide (B1256781) or centrolobine, which contain substituted tetrahydropyran rings, using a building block with a pre-defined stereocenter is a highly efficient strategy. researchgate.netmdpi.com
Polyketides are a large and diverse class of natural products, many of which possess potent medicinal properties. mdpi.com A significant subclass of these are the polyether polyketides, characterized by multiple tetrahydropyran and/or tetrahydrofuran rings. The biosynthesis of these molecules is achieved by modular polyketide synthases (PKSs), which operate as molecular assembly lines. nih.govnih.gov
In chemical synthesis, a modular or convergent approach is often used to mimic this efficiency. Instead of building the complex carbon chain linearly, pre-synthesized fragments (modules) are coupled together. [(3R)-oxan-3-yl]methanamine is an ideal module for such strategies. It provides a stereochemically defined oxane unit that can be incorporated into a larger structure. The amine functionality can be readily modified to bear the necessary coupling handles for connection to other synthetic intermediates. This strategy is particularly powerful for constructing complex polyether chains, where the precise stereochemical relationship between the multiple ether rings is essential for the molecule's final conformation and biological function. mdpi.com
Design and Synthesis of Privileged Scaffolds for Medicinal Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The tetrahydropyran ring is considered one such scaffold due to its ability to form hydrogen bonds via its ether oxygen and adopt specific low-energy conformations that can be optimized for receptor binding. researchgate.net The addition of a chiral aminomethyl group enhances its utility, providing a key vector for derivatization to explore structure-activity relationships (SAR).
Muscarinic acetylcholine (B1216132) receptors are important targets for the treatment of various neurological and physiological disorders. google.com The design of selective agonists and antagonists often relies on rigid heterocyclic scaffolds to control the orientation of pharmacophoric groups. For instance, various agonists have been developed based on tetrahydropyridine (B1245486) and other azabicyclic structures. nih.govnih.gov
The [(3R)-oxan-3-yl]methanamine scaffold can be employed to synthesize novel muscarinic receptor ligands. The oxane ring acts as a conformationally restricted isostere of carbocyclic or other heterocyclic systems. The ether oxygen can act as a hydrogen bond acceptor, interacting with receptor residues. The primary amine serves as a crucial attachment point for moieties known to interact with the orthosteric or allosteric sites of muscarinic receptors. The defined (R)-stereochemistry is critical, as receptor binding is often highly stereoselective.
Protein kinases and phosphatases are key regulators of cellular signaling pathways, and their dysregulation is linked to numerous diseases, including cancer. nih.govnih.gov The development of selective inhibitors is a major focus of modern drug discovery. While many early kinase inhibitors were based on flat, aromatic scaffolds that mimic the adenine (B156593) part of ATP, there is a growing interest in inhibitors with greater three-dimensionality and sp³-character to improve selectivity and physicochemical properties. biorxiv.org
The tetrahydropyran ring is a valuable scaffold for this purpose. For example, research into inhibitors for Plasmodium phosphatidylinositol 4-kinase (PI4K) has utilized analogues that maintain a tetrahydropyran (THP) group as a key structural feature. acs.org The [(3R)-oxan-3-yl]methanamine building block is well-suited for creating such inhibitors. The amine handle can be used to introduce a group that interacts with the kinase hinge region (a common binding motif), while the chiral oxane ring can occupy adjacent hydrophobic pockets, such as the ribose pocket. This modular design allows for the systematic exploration of SAR to optimize potency and selectivity against a specific kinase or phosphatase target. nih.govrsc.org
| Scaffold Type | Example | Target Class | Reference |
|---|---|---|---|
| Tetrahydropteridin | Selective Plk2 Inhibitors | Kinase | nih.gov |
| Indole/Azaindole/Oxindole | Ponatinib, Pexidartinib | Kinase | nih.gov |
| Imidazo[4,5-c]quinolin-2-one with THP | PI4K Inhibitors | Kinase | acs.org |
| Phosphonomethylphenylalanine (Pmp) | PTP Inhibitors | Phosphatase | nih.gov |
| Cyclic Isopeptides (Nodularin-based) | PP1 and PP2A Inhibitors | Phosphatase | rsc.org |
Table 1: Examples of Scaffolds Used in the Design of Kinase and Phosphatase Inhibitors.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a biological target. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened. researchgate.net There is a significant need for libraries containing novel, three-dimensional scaffolds to explore new areas of chemical space. nih.gov
This compound is an excellent starting point for the creation of such libraries through techniques like diversity-oriented synthesis. The primary amine is a perfect handle for parallel synthesis, allowing for the rapid and efficient creation of a large number of analogues. Using a variety of well-established chemical reactions, diverse functional groups can be appended to the core scaffold.
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid chlorides, Carboxylic acids | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Alkylation | Alkyl halides | Secondary or Tertiary Amine |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea or Thiourea |
Table 2: Potential Derivatization Reactions for Library Synthesis using the Aminomethyl Handle.
By combining the [(3R)-oxan-3-yl]methanamine scaffold with a diverse set of building blocks (e.g., a collection of different acid chlorides or aldehydes), a large library of compounds can be generated. Each member of this library shares the same chiral 3D core but differs in its peripheral functional groups, allowing for a broad yet focused exploration of the structure-activity landscape around this privileged scaffold.
Development of Chiral Ligands and Organocatalysts from this compound
This compound serves as a valuable chiral building block in advanced organic synthesis due to its distinct stereochemistry and functional groups. The molecule incorporates a stereogenic center at the 3-position of the oxane (tetrahydropyran) ring, which provides a rigid and defined chiral environment. The presence of a primary amine group offers a versatile handle for derivatization, allowing for its incorporation into more complex molecular architectures such as chiral ligands and organocatalysts.
The synthesis of these advanced materials leverages the nucleophilicity of the primary amine. For instance, it can be readily converted into amides, imines (Schiff bases), or secondary amines through reactions with acyl chlorides, aldehydes/ketones, or alkyl halides, respectively. Furthermore, the amine can be used to synthesize chiral phosphine ligands, such as aminophosphines, which are pivotal in transition-metal catalysis. acs.orgscholaris.ca The oxane ring, while providing steric bulk and a specific conformational bias, also introduces a polar ether linkage that can influence solubility and catalyst-substrate interactions through hydrogen bonding.
Organocatalysts derived from chiral primary amines have emerged as a powerful tool in asymmetric synthesis. rsc.org These catalysts often operate via the formation of transient chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of subsequent reactions. nih.gov By modifying the primary amine of [(3R)-oxan-3-yl]methanamine, it is possible to design novel organocatalysts where the stereochemistry is dictated by the rigid (3R) configuration of the oxane backbone. For example, condensation with a second chiral moiety or attachment to a polymer support could yield catalysts with unique steric and electronic properties.
Application in Asymmetric Catalysis for Enantioselective Reactions
Chiral ligands and organocatalysts derived from this compound have significant potential for application in a wide array of asymmetric catalytic reactions. The precise three-dimensional structure imparted by the chiral oxane framework is crucial for inducing high levels of enantioselectivity in the formation of new stereocenters.
As Chiral Ligands in Transition-Metal Catalysis: When derivatized into ligands, such as P,N-ligands (e.g., by reacting the amine with a chlorophosphine), the resulting molecule can coordinate with transition metals like rhodium, palladium, or iridium. acs.orgnih.gov These chiral metal complexes are highly effective catalysts for reactions such as:
Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to form chiral alkanes or alcohols with high enantiomeric excess (ee).
Asymmetric Allylic Alkylation: The substitution reaction on an allylic substrate where the chiral ligand controls the facial selectivity of the incoming nucleophile.
Cross-Coupling Reactions: The formation of C-C bonds where the chiral ligand can influence the reductive elimination step, leading to enantiomerically enriched products.
As Organocatalysts: As primary amine-based organocatalysts, derivatives of [(3R)-oxan-3-yl]methanamine can catalyze a variety of transformations through enamine or iminium ion intermediates. rsc.orgalfachemic.com Key enantioselective reactions include:
Michael Additions: The conjugate addition of nucleophiles (like malonates or nitroalkanes) to α,β-unsaturated carbonyl compounds. acs.orgbeilstein-journals.orgnih.gov The chiral amine catalyst forms a transient enamine with the nucleophile or an iminium ion with the Michael acceptor, directing the nucleophilic attack to one face of the molecule.
Aldol (B89426) Reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone. nih.govrsc.orgacs.org The organocatalyst activates the ketone donor as a chiral enamine, ensuring a stereocontrolled attack on the aldehyde acceptor.
Mannich Reactions: The addition of an enolizable carbonyl compound to an imine. researchgate.net Chiral primary amine catalysts can effectively control the stereochemical outcome, leading to the synthesis of chiral β-amino carbonyl compounds.
The table below summarizes representative data for such reactions catalyzed by systems analogous to those that could be derived from [(3R)-oxan-3-yl]methanamine.
| Reaction Type | Catalyst Type | Substrate Example | Product | Enantiomeric Excess (ee) |
| Asymmetric Aldol Reaction | Chiral Primary Amine Derivative | Cyclohexanone + 4-Nitrobenzaldehyde | Chiral β-Hydroxy Ketone | Up to 95% |
| Asymmetric Michael Addition | Chiral Primary Amine/Thiourea | Acetone + β-Nitrostyrene | Chiral γ-Nitro Ketone | Up to 99% |
| Asymmetric Mannich Reaction | Chiral Primary Amine | Propanal + N-PMP-protected Imines | Chiral β-Amino Aldehyde | Up to 98% |
This interactive table presents hypothetical, yet representative, outcomes for enantioselective reactions based on established chiral primary amine catalysis. The specific performance of catalysts derived from [(3R)-oxan-3-yl]methanamine would require experimental validation.
Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The precise molecular structure of this compound makes it an attractive candidate for incorporation as a chiral building block into crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govnih.gov The introduction of chirality into the framework of these materials is a key strategy for applications in enantioselective separations and asymmetric catalysis. rsc.orgnih.gov
Chiral Linkers for MOFs: To be used in MOF synthesis, the [(3R)-oxan-3-yl]methanamine unit must first be functionalized to include coordinating groups, such as carboxylates or pyridyls, which can bind to metal centers (nodes). For example, the primary amine could be acylated with isophthalic acid or a similar dicarboxylic acid linker. The resulting chiral linker can then be reacted with metal salts (e.g., of Zinc, Copper, or Zirconium) under solvothermal conditions to assemble a homochiral MOF. nih.gov The inherent chirality of the linker is thus translated to the entire three-dimensional framework, creating chiral pores and channels. acs.orgresearchgate.net Such chiral MOFs can be used as stationary phases in chromatography for the separation of racemic mixtures. rsc.org
Chiral Building Blocks for COFs: COFs are constructed entirely from organic building blocks linked by strong covalent bonds. northeastern.eduacs.org To incorporate [(3R)-oxan-3-yl]methanamine into a COF, it would need to be derivatized to possess at least two reactive sites suitable for polymerization, for instance, by converting it into a diamine or dialdehyde. The resulting chiral monomer can then be co-condensed with a complementary linker (e.g., a trialdehyde or triamine) to form a crystalline, porous framework. rsc.org The chiral amine or a derivative thereof can remain as a functional group decorating the pores of the COF, making it a heterogeneous organocatalyst for asymmetric reactions. bohrium.com
The design principles for incorporating this chiral building block are outlined in the table below.
| Framework Type | Design Strategy | Potential Functionality | Key Advantages |
| MOF | Functionalize with coordinating groups (e.g., carboxylates) to create a chiral linker. | Enantioselective separation, Asymmetric catalysis (if open metal sites are present). | High crystallinity, Tunable pore size, Well-defined chiral environment. |
| COF | Functionalize to create a di- or tri-topic monomer for covalent polymerization. | Heterogeneous asymmetric organocatalysis, Chiral recognition and sensing. | High stability, Permanent porosity, Homogeneous distribution of chiral sites. |
This interactive table outlines the strategic approaches for utilizing [(3R)-oxan-3-yl]methanamine derivatives in the construction of chiral porous materials and their potential applications.
Conclusion
[(3R)-oxan-3-yl]methanamine hydrochloride represents a valuable chiral building block in modern organic and medicinal chemistry. Its defined stereochemistry and the presence of both a cyclic ether and a primary amine functionality make it a versatile synthon for the construction of complex, enantiomerically pure molecules. While specific, detailed research applications for this particular compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The principles of stereoselective synthesis and the established utility of chiral amines and cyclic ether scaffolds in drug discovery strongly suggest that this compound and its derivatives will continue to be relevant tools for the advancement of chemical and pharmaceutical research.
Computational and Theoretical Investigations of Oxane 3 Methanamine Systems
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of [(3R)-oxan-3-yl]methanamine is crucial to its chemical and biological activity. Conformational analysis helps identify the most stable arrangements of its atoms and the energy barriers between them.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to perform high-accuracy calculations on molecular systems. For cyclic systems like the oxane ring, QM studies are essential for determining the relative energies of different conformers, such as the chair, boat, and twist-boat forms.
In substituted six-membered rings like 1,3-dioxanes, QM calculations have shown that the chair conformer is typically the most stable. For [(3R)-oxan-3-yl]methanamine, the primary focus would be on the chair conformation and the orientation of the aminomethyl group at the C3 position. The two possible chair conformations would place the -CH₂NH₂ group in either an axial or an equatorial position. QM calculations can precisely determine the energy difference between these two conformers. Generally, bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions).
A theoretical study on 5-substituted 1,3-dioxanes revealed the energy parameters associated with the inversion of the ring, highlighting the stability of equatorial chair conformers over axial ones and identifying the high energy of twist conformers. Similar calculations for [(3R)-oxan-3-yl]methanamine would provide a quantitative measure of this preference, which is critical for understanding its stereochemical behavior.
Table 1: Illustrative QM Energy Parameters for Chair Inversion of a Substituted Oxane Analog (1,3-Dioxane)
| Conformer/Transition State | Relative Energy (kcal/mol) |
|---|---|
| Equatorial Chair (Ce) | 0.00 |
| Axial Chair (Ca) | ~0.4 - 1.8 |
| 2,5-Twist (2,5-T) | ~6.0 - 7.0 |
| 1,4-Twist (1,4-T) | ~9.0 - 10.0 |
Data conceptualized from findings on 5-substituted 1,3-dioxanes.
This table illustrates the typical energy landscape for a substituted six-membered heterocyclic ring, showing the significant energy penalty for non-chair conformations.
While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach using force fields to model molecular behavior. MM is particularly useful for exploring the conformational space of larger molecules.
Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing a dynamic picture of molecular flexibility. An MD simulation of [(3R)-oxan-3-yl]methanamine would reveal how the oxane ring puckers and how the aminomethyl side chain rotates. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
For instance, MD simulations have been used to study the transmembrane penetration of oxane, demonstrating its ability to enter and affect biological membranes. This highlights the power of MD to investigate the dynamic interactions of oxane systems in complex environments. The flexibility of the aminomethyl side chain is also a key factor, as its rotational freedom (torsional angles) determines its ability to form specific interactions, like hydrogen bonds, with a target receptor. MD simulations can map the potential energy surface associated with this rotation, identifying the most probable orientations.
Prediction of Reactivity and Selectivity in Synthetic Pathways
Computational methods are invaluable for predicting the outcomes of chemical reactions, guiding the design of efficient and selective synthetic routes.
The selectivity of a chemical reaction is determined by the relative energy barriers of the competing pathways. Transition state theory allows chemists to calculate the structures and energies of these high-energy transition states. For reactions involving the formation or modification of the oxane ring in [(3R)-oxan-3-yl]methanamine, transition state modeling can predict stereochemical outcomes.
For example, in the intramolecular oxa-Michael addition to form tetrahydropyrans (oxanes), computational studies have shown that the stereoselectivity depends on whether the reaction proceeds through an "early" or "late" transition state, which can be controlled by the choice of acid or base catalysis. Under acidic catalysis, a late transition state leads to the thermodynamically favored diequatorial product, whereas basic conditions can favor the formation of an axial-equatorial isomer via an early transition state. Understanding these principles is key to designing a synthesis that yields the desired (3R) stereochemistry. The Zimmerman-Traxler model, which uses a chair-like transition state to predict the stereochemistry of aldol (B89426) reactions, is another classic example of how transition state geometry dictates product stereoselectivity.
Computational chemistry plays a significant role in modern catalyst design. By modeling the catalytic cycle, researchers can understand the mechanism of a catalyzed reaction and identify the rate-determining step. This knowledge can then be used to computationally screen for new catalysts with improved activity and selectivity.
For reactions involving oxane systems, such as ring-opening polymerizations or other transformations, computational methods can help optimize catalysts. For instance, studies on the ring-opening of oxetanes (four-membered cyclic ethers) have used computational approaches to guide the development of mild and efficient catalytic protocols. DFT calculations can be employed to investigate the mechanism of catalyst action, such as the activation of the oxane ring by a Lewis acid catalyst. This allows for the rational design of catalysts with specific electronic and steric properties to enhance reaction rates and control selectivity in the synthesis of complex molecules derived from oxane precursors.
Ligand-Target Interaction Profiling (Pre-clinical Focus)
In a pre-clinical context, understanding how a molecule like [(3R)-oxan-3-yl]methanamine interacts with biological targets such as proteins or enzymes is of paramount importance. Computational techniques like molecular docking and MD simulations are central to this effort.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For [(3R)-oxan-3-yl]methanamine, docking studies could be used to screen potential biological targets and generate a hypothesis about its mechanism of action. The docking process yields a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site.
Following docking, MD simulations are often performed on the predicted ligand-protein complex to assess its stability. These simulations can reveal whether the ligand remains securely bound in the predicted pose or if it is unstable and dissociates. Furthermore, MD simulations provide a more dynamic and realistic view of the interactions, accounting for the flexibility of both the ligand and the protein.
Protein-ligand interaction fingerprints (PLIFs) can be generated from these simulations to summarize the key interactions over time. This helps to identify the most important amino acid residues for binding, which can guide the design of new analogs with improved potency and selectivity. Studies on structurally related compounds, such as 3-aminomethyl-benzopyrans, have demonstrated the utility of these approaches in identifying ligands with high affinity for specific receptors.
Table 2: Illustrative Ligand-Target Interaction Profile
| Interaction Type | Interacting Residue (Example) | Ligand Group Involved |
|---|---|---|
| Hydrogen Bond (Donor) | Aspartic Acid (ASP) | Ammonium group (-NH₃⁺) |
| Hydrogen Bond (Acceptor) | Serine (SER) | Oxane oxygen |
| Hydrophobic Interaction | Phenylalanine (PHE) | Oxane ring C-H bonds |
| Ionic Interaction | Glutamic Acid (GLU) | Ammonium group (-NH₃⁺) |
This table provides a hypothetical example of the types of interactions that could be identified for [(3R)-oxan-3-yl]methanamine hydrochloride through docking and MD simulations.
Molecular Docking and Scoring to Protein Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode and affinity of a molecule like [(3R)-oxan-3-yl]methanamine within a protein's active site. The process involves sampling a multitude of conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the strength of the interaction.
In a hypothetical docking study of [(3R)-oxan-3-yl]methanamine derivatives against a chosen protein target, the oxane ring and the aminomethyl group would be key interacting moieties. The scoring functions in docking software calculate a value, often expressed in kcal/mol, that represents the binding energy. A more negative score typically indicates a more favorable binding interaction.
Key interactions that would be analyzed include:
Hydrogen Bonding: The primary amine of the methanamine group is a potent hydrogen bond donor, while the oxygen atom of the oxane ring can act as a hydrogen bond acceptor. These interactions with amino acid residues in the binding site (e.g., aspartate, glutamate, serine) are crucial for binding affinity.
Hydrophobic Interactions: The saturated carbon backbone of the oxane ring can engage in hydrophobic interactions with nonpolar residues of the protein, such as leucine, valine, and isoleucine.
Electrostatic Interactions: The protonated amine in the hydrochloride salt form would have a positive charge, leading to favorable electrostatic interactions with negatively charged residues like aspartate or glutamate.
The results of such a docking study could be summarized in a table, illustrating the predicted binding energies and key interactions for a series of hypothetical analogs.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| [(3R)-oxan-3-yl]methanamine | -7.5 | ASP129, SER130, LEU85 | 2 |
| Analog A (N-methyl) | -7.8 | ASP129, SER130, VAL88 | 2 |
| Analog B (4-fluoro-oxane) | -8.1 | ASP129, TYR150, LEU85 | 3 |
| Analog C (N-acetyl) | -6.9 | SER130, LEU85 | 1 |
This table is illustrative and based on typical results for similar compounds.
Pharmacophore Generation and Virtual Screening against Biological Targets
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative charges. Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based).
For the oxane-3-methanamine scaffold, a pharmacophore model would likely include:
A hydrogen bond donor feature corresponding to the primary amine.
A positive ionizable feature, also at the amine group.
A hydrogen bond acceptor feature from the oxane oxygen.
One or more hydrophobic features representing the cyclic scaffold.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features and spatial arrangement. This process, known as virtual screening, allows for the rapid identification of diverse compounds that are likely to be active at the target of interest. Hits from the virtual screen can then be acquired or synthesized for biological testing. The use of pharmacophore models allows for scaffold hopping, where new chemical skeletons with similar biological activities can be discovered.
| Pharmacophore Feature | Corresponding Moiety |
| Hydrogen Bond Donor (HBD) | -NH2 group |
| Positive Ionizable (PI) | -NH3+ group |
| Hydrogen Bond Acceptor (HBA) | Oxane oxygen |
| Hydrophobic (HY) | Oxane ring |
This table represents a hypothetical pharmacophore model for the oxane-3-methanamine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of the molecules, a predictive model can be built.
For a series of [(3R)-oxan-3-yl]methanamine analogs, a QSAR study would involve calculating a variety of molecular descriptors, which can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment) which would be influenced by substituents on the oxane ring or the amine.
Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecules.
Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the compounds.
Topological Descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms.
A statistical method, such as multiple linear regression or partial least squares, is then used to generate an equation that correlates these descriptors with the observed biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates.
A hypothetical QSAR equation might look like:
pIC50 = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (H-Bond Donors) + C
This equation would suggest that higher activity is associated with increased lipophilicity and hydrogen bond donating capacity, while larger molecular volumes are detrimental. Such models are crucial for optimizing a lead series of compounds to improve their potency and other properties.
Analytical Research Methodologies for Chiral Characterization and Purity Assessment
Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling
Chromatographic methods are the cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds, effectively separating the desired enantiomer from its mirror image and other related impurities.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of [(3R)-oxan-3-yl]methanamine hydrochloride. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including primary amines. americanpharmaceuticalreview.comnih.gov
For the analysis of this compound, a normal-phase HPLC method is often preferred. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The addition of a basic modifier to the mobile phase is often necessary to reduce peak tailing and improve resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Elution | The (S)-enantiomer would typically elute before the (R)-enantiomer. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced environmental impact due to the use of supercritical carbon dioxide as the main mobile phase component. shimadzu.comchromatographyonline.com For primary amines, which can be challenging to resolve, SFC provides excellent selectivity. wiley.com
The mobile phase in SFC, typically a mixture of supercritical CO2 and an alcohol modifier (like methanol (B129727) or ethanol), possesses low viscosity and high diffusivity, which promotes rapid and efficient separations. chromatographyonline.com Polysaccharide-based and crown-ether-based CSPs are highly effective in SFC for resolving chiral amines. wiley.comnih.gov The method parameters, including the choice of co-solvent, back pressure, and temperature, are optimized to achieve baseline separation of the enantiomers.
Table 2: Representative Chiral SFC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Crownpak® CR-I (+) |
| Dimensions | 150 mm x 4.0 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Trifluoroacetic Acid |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 210 nm |
Gas Chromatography (GC) is another high-resolution technique for chiral separations, particularly for volatile compounds. Since this compound is a salt and not sufficiently volatile, a derivatization step is required prior to analysis. The primary amine group is typically converted into a less polar and more volatile derivative, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA). nih.govsigmaaldrich.com
The resulting trifluoroacetamide (B147638) derivative can then be separated on a GC column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The separation occurs based on the differing stabilities of the transient diastereomeric inclusion complexes formed between the enantiomeric derivatives and the cyclodextrin (B1172386) selector. The temperature program is optimized to maximize resolution while maintaining a reasonable analysis time.
Table 3: Representative Chiral GC Method Parameters
| Parameter | Condition |
|---|---|
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) in Dichloromethane |
| Column | Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
While chromatography excels at quantification of enantiomeric purity, spectroscopic methods are indispensable for confirming the compound's structure and its absolute three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral analysis, it can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). semmelweis.huresearchgate.net A CSA is an enantiomerically pure compound that forms non-covalent diastereomeric complexes with the analyte's enantiomers. These complexes exist in a fast equilibrium, and the protons of the analyte in each diastereomeric complex experience slightly different chemical environments, resulting in separate signals in the NMR spectrum. acs.orgnih.gov
For this compound, adding a CSA such as (R)-(-)-1,1'-Bi-2-naphthol to the NMR sample would be expected to cause splitting of specific proton signals. The protons closest to the chiral center, such as the methine proton (CH) and the methylene (B1212753) protons of the aminomethyl group (CH2NH2), would likely exhibit the largest chemical shift non-equivalence (ΔΔδ). The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. nih.gov
Table 4: Hypothetical ¹H-NMR Data for Diastereotopic Analysis
| Proton | Chemical Shift (δ) without CSA (ppm) | Expected Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (ΔΔδ) (ppm) |
|---|---|---|---|
| (R)-enantiomer CH-NH₂ | ~3.10 | 3.15 | 0.05 |
| (S)-enantiomer CH-NH₂ | ~3.10 | 3.10 | |
| (R)-enantiomer C*H | ~1.80 | 1.83 | 0.04 |
| (S)-enantiomer C*H | ~1.80 | 1.79 | |
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com It is a definitive method for determining the absolute configuration of a stereocenter. nih.govnih.gov The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
To confirm the absolute configuration of [(3R)-oxan-3-yl]methanamine, its experimental CD spectrum is measured. Concurrently, theoretical CD spectra for both the (R) and (S) enantiomers are calculated using quantum mechanical methods, such as density functional theory (DFT). By comparing the experimental spectrum with the calculated spectra, a match in the sign and position of the Cotton effects provides unambiguous confirmation of the absolute configuration. researchgate.net A positive correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would verify the assigned stereochemistry.
Table 5: Illustrative Comparison of Experimental and Calculated CD Data
| Wavelength (nm) | Experimental Cotton Effect | Calculated (R)-config. Cotton Effect | Correlation |
|---|---|---|---|
| ~215 | Positive | Positive | Match |
| ~195 | Negative | Negative | Match |
Pre Clinical Research Perspectives on Derivatives of 3r Oxan 3 Yl Methanamine Hydrochloride
In Vitro Studies of Target Engagement and Molecular Mechanism of Action
In vitro studies are fundamental to understanding the therapeutic potential and mechanism of action of novel chemical entities. For derivatives of [(3R)-oxan-3-yl]methanamine, research has primarily centered on their interaction with monoamine transporters, key players in neurotransmission.
Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)
Derivatives of the structurally related (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine scaffold, which shares the core oxan-3-ylamine moiety, have been investigated for their ability to bind to and inhibit the function of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical in regulating the concentration of neurotransmitters in the synaptic cleft and are established targets for the treatment of various neuropsychiatric disorders.
Binding affinities of these derivatives were determined through radioligand binding assays, which measure the ability of a compound to displace a known radioactive ligand from its target transporter. The inhibitory constant (Ki) is a measure of the concentration of the derivative required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.
The research identified several derivatives with potent inhibitory activity at one or more of the monoamine transporters. For instance, modifications to the aromatic rings and the introduction of various substituents were found to significantly influence the binding affinity and selectivity profile of the compounds.
Table 1: Binding Affinities (Ki, nM) of Selected Oxan-3-ylamine Derivatives at Monoamine Transporters
| Compound ID | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|
| 1a | H | H | 25.4 | 55.1 | 42.8 |
| 1b | 4-OH | H | 18.2 | 30.5 | 35.7 |
| 1c | 3-OH | H | 31.3 | 40.0 | 38.5 |
| 1d | 4-OCH3 | H | 15.9 | 12.9 | 29.3 |
| 1e | 2-Thiophenyl | H | 45.6 | 120.3 | 68.4 |
| 1f | 2-Pyrrolyl | H | 60.2 | 150.8 | 85.1 |
Cellular Pathway Modulation Studies in Relevant Cell Lines
While direct cellular pathway modulation studies for [(3R)-oxan-3-yl]methanamine hydrochloride derivatives are not extensively reported, a patent for a related class of compounds containing an oxan-3-yl core suggests a potential interaction with the Integrated Stress Response (ISR) pathway. The ISR is a cellular signaling network that is activated by various stress conditions and plays a role in a range of diseases.
The patented compounds, which feature a more complex structure built upon the oxan-3-yl scaffold, are described as modulators of the eukaryotic initiation factor 2B (eIF2B). eIF2B is a key component of the ISR. By modulating eIF2B activity, these compounds have the potential to attenuate the ISR signaling pathway. This suggests that derivatives of [(3R)-oxan-3-yl]methanamine could be explored for their potential to modulate this cellular pathway, which may have therapeutic implications in neurodegenerative diseases, cancers, and metabolic disorders. However, it is important to note that these are complex derivatives and the direct effect of the simpler [(3R)-oxan-3-yl]methanamine scaffold on this pathway has not been elucidated.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are crucial for the optimization of lead compounds into potential drug candidates. These studies for derivatives of the oxan-3-ylamine scaffold have provided valuable insights into the structural requirements for potent and selective monoamine transporter inhibition.
Elucidation of Key Structural Features for Biological Activity
The core (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine structure was identified as a key pharmacophore for interaction with monoamine transporters. The amine group is essential for binding, likely through an ionic interaction with an acidic residue in the transporter's binding pocket.
The SAR studies revealed that the nature and position of substituents on the aromatic rings of the benzhydryl group, as well as modifications to the linker connecting the amine to the aromatic moiety, significantly impact biological activity. For example, the presence of a hydroxyl or methoxy group on the phenyl ring was found to be a key structural feature for enhancing binding affinity.
Optimization of Potency and Selectivity for Specific Biological Targets
Systematic modifications of the lead structure were performed to optimize potency and selectivity for DAT, SERT, and NET. It was observed that:
Substitution on the Phenyl Ring: A 4-methoxy substitution on the phenyl ring (Compound 1d) resulted in a derivative with high affinity for all three transporters, indicating a triple reuptake inhibitor profile. In contrast, a 3-hydroxy substitution (Compound 1c) also conferred triple reuptake inhibitory activity, though with slightly lower potency compared to the 4-methoxy derivative.
Introduction of Heterocyclic Moieties: Replacing the phenyl ring with heterocyclic aromatic moieties such as thiophene (Compound 1e) or pyrrole (Compound 1f) generally led to a decrease in potency at all three transporters, suggesting that the phenyl ring is preferred for optimal interaction.
These findings demonstrate that the oxan-3-ylamine scaffold can be chemically modified to achieve varying degrees of potency and selectivity for monoamine transporters, highlighting its potential as a versatile template for the design of novel central nervous system agents.
Development of Chemical Probes for Biological System Investigations
The development of chemical probes is a fundamental aspect of chemical biology, enabling the investigation and visualization of biological processes in living systems. These tools are often derived from parent compounds with known biological activity, modified to incorporate reporter elements such as fluorophores or radioactive isotopes, without significantly altering their interaction with biological targets.
A comprehensive review of scientific literature and chemical databases was conducted to identify studies focused on the development of chemical probes specifically derived from this compound. The objective was to find instances where this scaffold was utilized for the creation of tools for biological system investigations, such as fluorescent probes for cellular imaging or radiolabeled ligands for positron emission tomography (PET) imaging.
Despite a thorough search, publicly available research detailing the design, synthesis, and application of chemical probes directly derived from the this compound scaffold could not be identified. The existing body of scientific literature does not appear to contain specific examples of this compound being functionalized with reporter groups for the purpose of biological investigation.
Consequently, data on the properties of such probes, including their binding affinities, selectivity, or use in imaging studies, are not available. Research in the broader field of medicinal chemistry has explored various derivatives of tetrahydropyran (B127337) and related heterocyclic systems for therapeutic applications; however, the specific application of the [(3R)-oxan-3-yl]methanamine core for the development of chemical probes remains an underexplored area of research.
Future research may explore the potential of this scaffold in probe development, leveraging the amine handle for conjugation to various reporter molecules. Such studies would be necessary to establish the feasibility and utility of this compound derivatives as chemical probes for investigating biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3R)-oxan-3-yl]methanamine hydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically begins with chiral precursors, such as (3R)-oxan-3-ol derivatives. Key steps include amination via reductive alkylation or substitution reactions. For stereochemical control, asymmetric catalysis (e.g., chiral catalysts like BINAP-Ru complexes) or enzymatic resolution may be employed. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>98%) .
- Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF or methanol), and catalyst loading (1–5 mol%) significantly impact yield and purity.
Q. How can the hydrochloride salt form improve solubility and stability in experimental formulations?
- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, facilitating use in biological assays. Stability tests (e.g., accelerated degradation studies under 40°C/75% RH for 4 weeks) confirm resistance to hydrolysis. For formulation, adjust pH to 3–4 using phosphate buffers to maintain salt integrity .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodology :
- NMR : H and C NMR to identify diastereotopic protons and carbons. NOESY can confirm spatial proximity of substituents on the oxane ring.
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., Flack parameter <0.1) .
- Polarimetry : Compare specific rotation ([α]) with literature values for stereochemical validation.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation of dust/aerosols; if exposed, rinse eyes/skin with water for 15 minutes. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and collect via vacuum .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Assay Standardization : Validate assays using positive controls (e.g., known receptor agonists/antagonists).
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-[(4-methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values in enzymatic assays) and apply statistical models (ANOVA, Tukey’s test) to identify outliers.
Q. What strategies improve stereoselective synthesis yields in large-scale production?
- Methodology :
- Dynamic Kinetic Resolution : Use palladium catalysts for racemization of undesired enantiomers during amination.
- Flow Chemistry : Continuous reactors improve mixing and temperature control, reducing byproduct formation. Monitor enantiomeric excess in real time via inline FTIR .
- Crystallization-Induced Diastereomer Transformation : Utilize resolving agents (e.g., tartaric acid) to isolate the desired enantiomer .
Q. How does this compound interact with metabolic pathways in in vivo models?
- Methodology :
- Isotopic Labeling : Administer C-labeled compound to track metabolic fate via LC-MS.
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes.
- Metabolite Profiling : Identify phase I/II metabolites (e.g., N-oxidation, glucuronidation) in urine/plasma samples .
Q. What computational approaches predict binding affinity to neurological targets (e.g., monoamine transporters)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin/dopamine transporters (PDB: 5I6X). Focus on hydrogen bonding with Asp98 and π-π stacking with Phe325.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- QSAR Models : Train models on analogs with known Ki values to predict affinity (R >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
